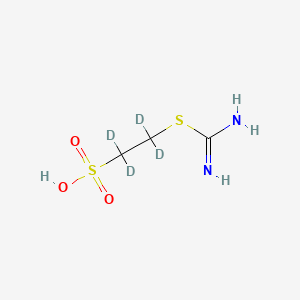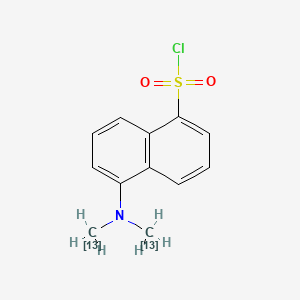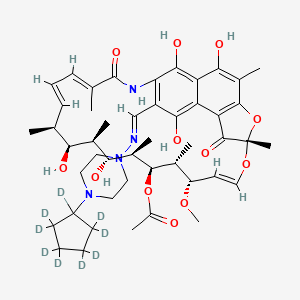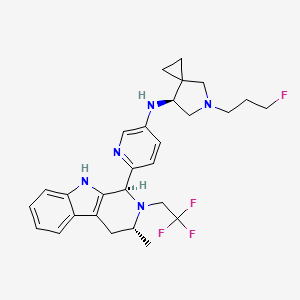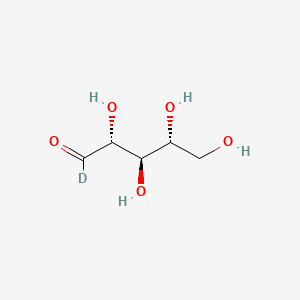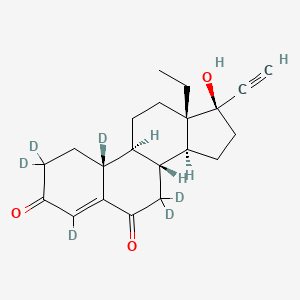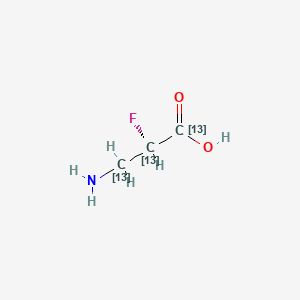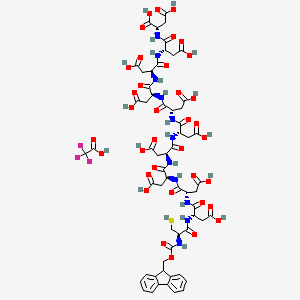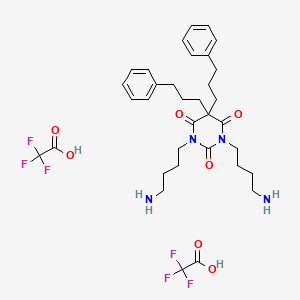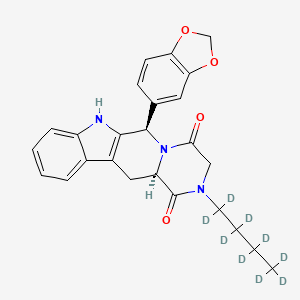
N-Butyl Nortadalafil-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl Nortadalafil-d9 is a deuterated analog of N-Butyl Nortadalafil, a derivative of Tadalafil. Tadalafil is a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tadalafil and its derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl Nortadalafil-d9 involves the incorporation of deuterium atoms into the N-Butyl Nortadalafil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated butylamine can be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl Nortadalafil-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.
Aplicaciones Científicas De Investigación
N-Butyl Nortadalafil-d9 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated form allows for the study of the metabolic pathways and pharmacokinetics of Tadalafil and its derivatives.
Drug Development: Researchers use this compound to develop new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used to investigate the biological effects and mechanisms of action of Tadalafil and related compounds.
Industrial Applications: this compound is used in the development of new industrial processes and products.
Mecanismo De Acción
N-Butyl Nortadalafil-d9 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of Tadalafil, but the deuterated form may exhibit different pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Tadalafil: The parent compound, used for the treatment of erectile dysfunction.
N-Butyl Nortadalafil: The non-deuterated analog of N-Butyl Nortadalafil-d9.
Sildenafil: Another phosphodiesterase type 5 inhibitor used for similar therapeutic purposes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties and make it a valuable tool for scientific research. The deuterated form may exhibit slower metabolism and longer half-life compared to its non-deuterated counterpart, providing insights into the drug’s behavior in the body.
Propiedades
Fórmula molecular |
C25H25N3O4 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-10-27-13-22(29)28-19(25(27)30)12-17-16-6-4-5-7-18(16)26-23(17)24(28)15-8-9-20-21(11-15)32-14-31-20/h4-9,11,19,24,26H,2-3,10,12-14H2,1H3/t19-,24-/m1/s1/i1D3,2D2,3D2,10D2 |
Clave InChI |
KYRHHTFKIXWPJS-VWUMBCOTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
SMILES canónico |
CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


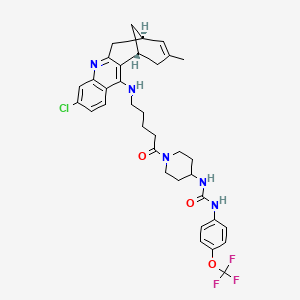
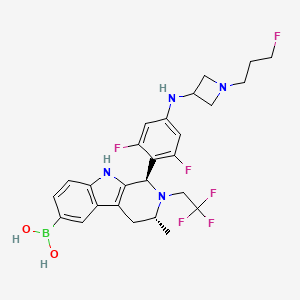
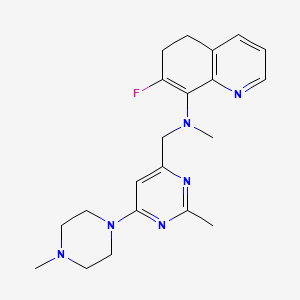
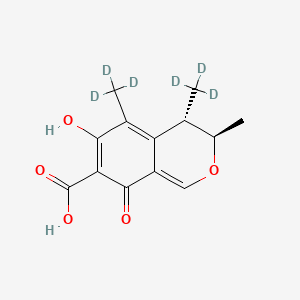
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
